molecular formula C7H12ClNO2 B11909685 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

Cat. No.: B11909685
M. Wt: 177.63 g/mol
InChI Key: ZSJGRDKCOOOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminobicyclo[111]pentan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂ It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkene.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Acetic Acid Derivatization: The acetic acid moiety can be introduced through a carboxylation reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-7-2-6(3-7,4-7)1-5(9)10;/h1-4,8H2,(H,9,10);1H

InChI Key

ZSJGRDKCOOOUOV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.